molecular formula C5H2F3NO2 B6204206 2-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde CAS No. 1240598-47-3

2-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde

Cat. No.: B6204206
CAS No.: 1240598-47-3
M. Wt: 165.1
InChI Key:
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Description

2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde is an organic compound that features a trifluoromethyl group attached to an oxazole ring, which is further substituted with a carbaldehyde group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl and carbaldehyde groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a trifluoromethyl-substituted nitrile with an aldehyde in the presence of a base can lead to the formation of the desired oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to ensure consistent quality and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde is largely dependent on its interactions with specific molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid
  • 2-(Trifluoromethyl)-1,3-oxazole-4-methanol
  • 2-(Trifluoromethyl)-1,3-oxazole-4-thiol

Uniqueness

2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde is unique due to the presence of both the trifluoromethyl and carbaldehyde groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the carbaldehyde group provides a reactive site for further chemical modifications .

Properties

CAS No.

1240598-47-3

Molecular Formula

C5H2F3NO2

Molecular Weight

165.1

Purity

95

Origin of Product

United States

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